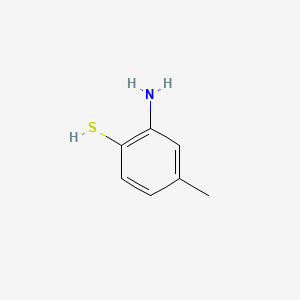

2-Amino-4-methylbenzene-1-thiol

説明

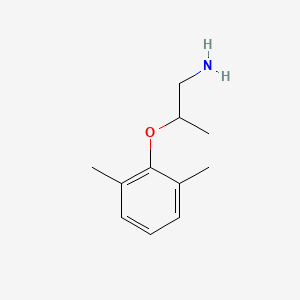

2-Amino-4-methylbenzene-1-thiol is a chemical compound that is part of the benzothiazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and materials science. The compound features an amino group and a thiol group attached to a benzene ring, which allows it to participate in various chemical reactions and form complex structures with potential biological activity.

Synthesis Analysis

The synthesis of benzothiazolyl compounds often involves the use of 2-aminobenzenethiol as a starting material. For instance, 2-aminobenzenethiol can be bound to different resins and acylated with aliphatic and aromatic acids to yield 2-N-acyl-aminobenzenethiols. These intermediates can then be cleaved from the resin and cyclized to form the corresponding benzothiazoles . This method demonstrates the versatility of 2-aminobenzenethiol derivatives in solid-phase synthesis, which could be extrapolated to the synthesis of 2-Amino-4-methylbenzene-1-thiol analogs.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-4-methylbenzene-1-thiol can be quite complex. For example, the ligand 4-amino-3-methyl-1,2,4-Δ^2-triazoline-5-thione exhibits thione-thiol tautomerism, which is a structural phenomenon where the thiol and thione forms can interconvert. This tautomerism can influence the stabilization of metal complexes, as seen in the case of Cu(I) and Au(I) complexes with this ligand . Such structural intricacies are crucial for understanding the reactivity and potential applications of 2-Amino-4-methylbenzene-1-thiol and its derivatives.

Chemical Reactions Analysis

The reactivity of o-aminobenzenethiol, a compound structurally similar to 2-Amino-4-methylbenzene-1-thiol, has been studied in the context of fungicide research. It can undergo novel addition reactions with 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones to form complex thiazolidone derivatives . These reactions highlight the potential of 2-Amino-4-methylbenzene-1-thiol to engage in addition reactions with various electrophiles, leading to a wide range of products with possible biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-methylbenzene-1-thiol can be inferred from related compounds. For example, the solubility, melting point, and reactivity of 2-aminobenzenethiol derivatives can provide insights into the behavior of 2-Amino-4-methylbenzene-1-thiol under different conditions. The ability of these compounds to form stable complexes with metals, as well as their potential to undergo tautomerism, are important chemical properties that can affect their applications in various fields . Additionally, the synthesis of 4-thio-substituted amines from 2,5-dimethoxybenzenethiol suggests that the thiol group in 2-Amino-4-methylbenzene-1-thiol can be a versatile handle for further chemical modifications .

科学的研究の応用

Solid Phase Synthesis of Benzothiazolyl Compounds

2-Aminobenzenethiol is utilized in the solid-phase synthesis of benzothiazolyl compounds, highlighting its role in synthesizing pharmacologically relevant structures. The process involves acylation followed by cleavage from the resin and cyclization to yield substituted benzothiazoles, a class of compounds with diverse biological activities (S. Mourtas, D. Gatos, K. Barlos, 2001).

Functionalized Surfaces for Biomedical Applications

The creation of functionalized surfaces using self-assembled monolayers (SAMs) of ω-aminothiolates, including 2-Aminobenzenethiol, on gold substrates demonstrates its importance in biomedicine, materials science, and molecular electronics. These surfaces have varied applications, from biosensors to device interfaces, with amino groups providing key functional capabilities (P. Dietrich et al., 2010).

Fluorescent Probes for Bioimaging

The development of turn-on fluorescent probes for the selective detection of thiols over other amino acids showcases the compound's utility in analytical chemistry. These probes, leveraging the thiol-selective chemistry of 2-Aminobenzenethiol derivatives, find potential applications in bioimaging, illustrating the chemical's versatility in creating sensitive and selective detection systems (Yunchang Liu et al., 2016).

Corrosion Inhibition

Studies on 2-Aminobenzene-1,3-dicarbonitriles, closely related to 2-Aminobenzenethiol, have revealed their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial machinery and infrastructure, underscoring the compound's role in materials science and engineering (C. Verma, M. Quraishi, Ambrish Singh, 2015).

Cleavage of Nitrobenzenesulfonamides

The ability of odorless or faint-smelling thiols, including 2-Aminobenzenethiol, to cleave nitrobenzenesulfonyl groups is pivotal in the selective protection and activation of amines. This chemical transformation is beneficial in synthetic organic chemistry, facilitating the preparation of amine-containing molecules with potential pharmaceutical applications (M. Matoba, T. Kajimoto, M. Node, 2008).

将来の方向性

While specific future directions for “2-Amino-4-methylbenzene-1-thiol” are not available, compounds with similar structures have been studied for their potential in anticancer drug discovery . The development of new drugs often involves the modification of existing compounds to improve their efficacy and reduce side effects .

特性

IUPAC Name |

2-amino-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLMTLDABHUUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480123 | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylbenzene-1-thiol | |

CAS RN |

31183-81-0 | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)